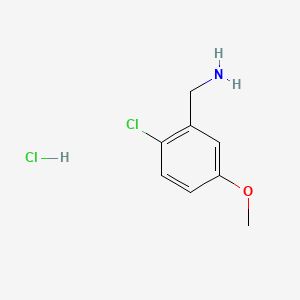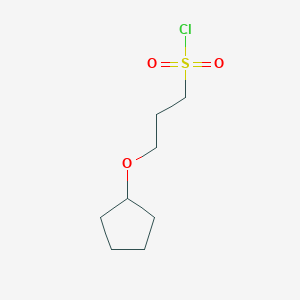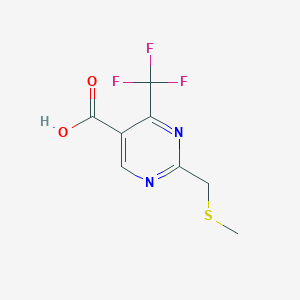
2-((Methylthio)methyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Methylthio)methyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is an organofluorine compound that belongs to the pyrimidine family This compound is characterized by the presence of a trifluoromethyl group at the 4-position and a carboxylic acid group at the 5-position of the pyrimidine ring The methylthio group is attached to the 2-position via a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methylthio)methyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl group and the carboxylic acid group. The methylthio group is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-((Methylthio)methyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
2-((Methylthio)methyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-((Methylthio)methyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The methylthio group may also play a role in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)pyrimidine-5-carboxylic acid: Lacks the methylthio group, which may affect its biological activity and chemical reactivity.
5-Bromopyrimidine-2-carboxylic acid: Contains a bromine atom instead of the trifluoromethyl group, leading to different chemical properties and applications.
Uniqueness
2-((Methylthio)methyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is unique due to the presence of both the trifluoromethyl and methylthio groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s potential as a versatile intermediate in organic synthesis and its applicability in various scientific fields.
特性
分子式 |
C8H7F3N2O2S |
|---|---|
分子量 |
252.22 g/mol |
IUPAC名 |
2-(methylsulfanylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H7F3N2O2S/c1-16-3-5-12-2-4(7(14)15)6(13-5)8(9,10)11/h2H,3H2,1H3,(H,14,15) |
InChIキー |
RMFXNXCTISPXNR-UHFFFAOYSA-N |
正規SMILES |
CSCC1=NC=C(C(=N1)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


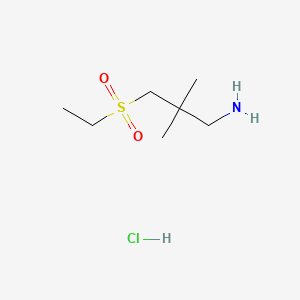
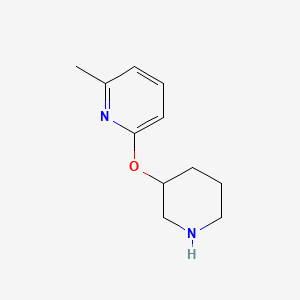
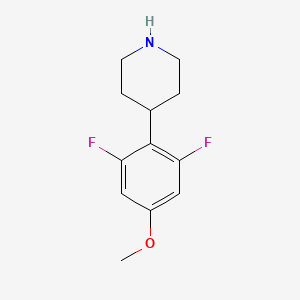
![5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol](/img/structure/B13523241.png)

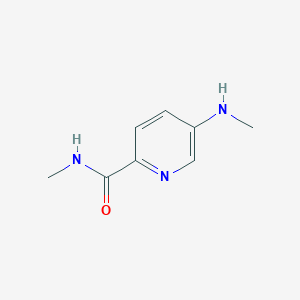
![2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13523260.png)

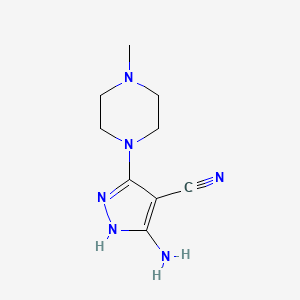
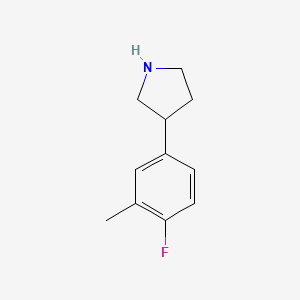
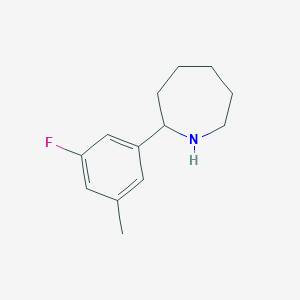
![2-Azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13523289.png)
